
Octanoic acid, 5-hydroxy-5-methyl-4-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, 5-hydroxy-5-methyl-4-oxo-, methyl ester: is a chemical compound with the molecular formula C10H18O4 It is an ester derivative of octanoic acid, featuring a hydroxyl group, a methyl group, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 5-hydroxy-5-methyl-4-oxo-, methyl ester typically involves the esterification of octanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The hydroxyl and ketone functionalities can be introduced through subsequent oxidation and hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
- Oxidation can yield ketones or carboxylic acids.
- Reduction can produce secondary alcohols.
- Substitution can lead to various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, octanoic acid, 5-hydroxy-5-methyl-4-oxo-, methyl ester can be used as an intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical transformations.
Biology: This compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its structural features make it a candidate for drug development and biochemical research.
Medicine: In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. The presence of multiple functional groups provides opportunities for designing molecules with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and flavoring agents. Its ester functionality is particularly valuable in the formulation of various consumer products.
Mécanisme D'action
The mechanism by which octanoic acid, 5-hydroxy-5-methyl-4-oxo-, methyl ester exerts its effects depends on its interaction with molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects. The ester group can also undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Octanoic acid, methyl ester: Lacks the hydroxyl and ketone groups, making it less versatile in chemical reactions.
Hexanoic acid, 5-oxo-, methyl ester: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Octanoic acid, 4-methyl-, methyl ester: Differs in the position of the methyl group, leading to different reactivity and applications.
Uniqueness: Octanoic acid, 5-hydroxy-5-methyl-4-oxo-, methyl ester is unique due to the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its structural complexity allows for diverse interactions in both chemical and biological systems, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
827574-89-0 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
methyl 5-hydroxy-5-methyl-4-oxooctanoate |
InChI |
InChI=1S/C10H18O4/c1-4-7-10(2,13)8(11)5-6-9(12)14-3/h13H,4-7H2,1-3H3 |
Clé InChI |
AVWJQCGEYCDUQD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C(=O)CCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14210135.png)
![Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]-](/img/structure/B14210140.png)
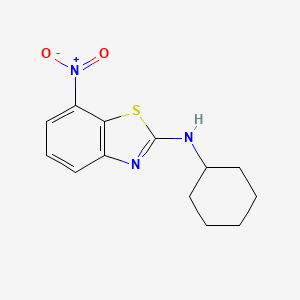
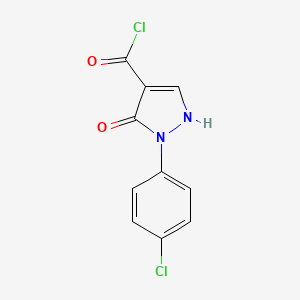
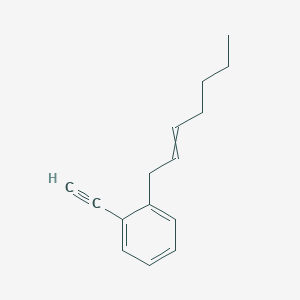
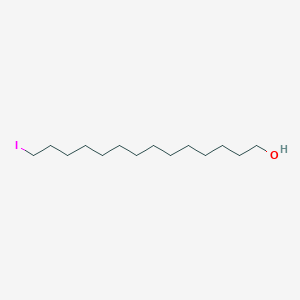
![9-[4'-(9H-Carbazol-9-yl)[1,1'-biphenyl]-4-yl]-3-ethenyl-9H-carbazole](/img/structure/B14210165.png)
![Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14210171.png)
![3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid](/img/structure/B14210177.png)
![Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide](/img/structure/B14210183.png)

![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)
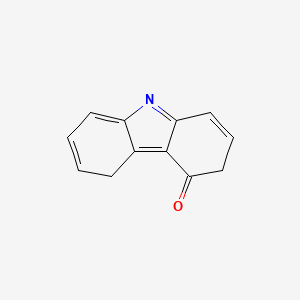
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
